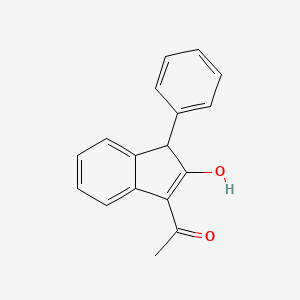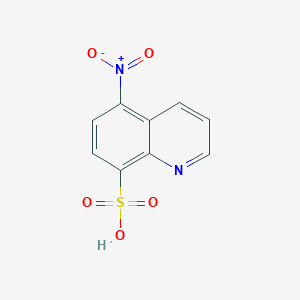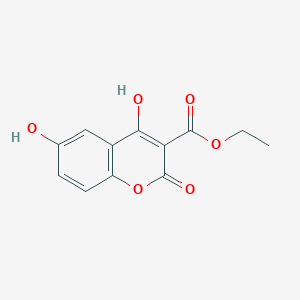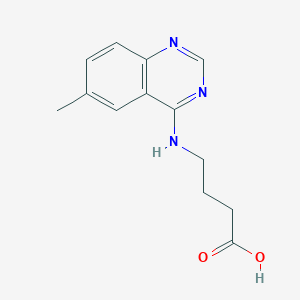
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone is an organic compound with a unique structure that includes an indene ring system substituted with a hydroxy group and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with phenylhydrazine under acidic conditions to form the indene ring system. The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Shares the hydroxy and phenyl groups but lacks the indene ring system.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains a triazole ring instead of the indene ring.
1-(2-Methoxy-1H-inden-3-yl)ethanone: Similar indene structure but with a methoxy group instead of a hydroxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33925-32-5 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-phenyl-3H-inden-1-yl)ethanone |
InChI |
InChI=1S/C17H14O2/c1-11(18)15-13-9-5-6-10-14(13)16(17(15)19)12-7-3-2-4-8-12/h2-10,16,19H,1H3 |
InChI-Schlüssel |
MJISEYLUTPGVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)



![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)
![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)



